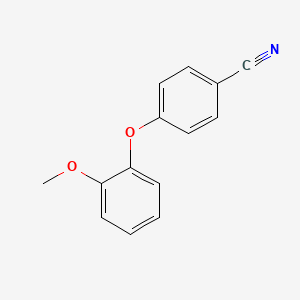

4-(2-Methoxyphenoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-Methoxyphenoxy)benzonitrile” is a chemical compound with the CAS Number: 78338-67-7 . It has a molecular weight of 225.25 and its IUPAC name is 4-(2-methoxyphenoxy)benzonitrile .

Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyphenoxy)benzonitrile” is represented by the formula C14H11NO2 . The InChI code for this compound is 1S/C14H11NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,1H3 .Aplicaciones Científicas De Investigación

Molecular Structure and Packing Analysis

Research on similar compounds, such as 4-phenoxy-substituted phthalonitriles with methoxy groups, has focused on understanding their syntheses and crystal structures. Studies reveal that short contacts significantly influence molecular packing, more so than van der Waals interactions (Erzunov et al., 2023).

Luminescent Properties and Liquid Crystalline Behavior

A series of luminescent compounds related to 4-(2-Methoxyphenoxy)benzonitrile have been synthesized, displaying potential as mesogens. These compounds exhibit phases like nematic or orthorhombic columnar phases depending on their chain lengths. They show good blue emitting properties and have been characterized for their liquid crystalline behavior and photophysical properties (Ahipa et al., 2014).

Synthesis and Spectroscopic Investigation

The synthesis and structural analysis of related Schiff base compounds have been a subject of interest. These compounds, including derivatives of 4-(2-Methoxyphenoxy)benzonitrile, have been studied using FT-IR and XRD spectroscopy, along with density functional theory calculations, providing insights into their vibrational and structural properties (Alver et al., 2011).

Application in High-Performance Materials

Research has explored the use of phthalonitrile monomers, including those with methoxyl groups, in developing low melting phthalonitrile resins. These studies focus on their synthesis, curing behavior, and potential application in high-temperature structural composite matrices, emphasizing thermal and mechanical properties (Han et al., 2019).

Electrochemical Applications

In the field of electrochemistry, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as electrolyte additives in lithium-ion batteries. Studies indicate these compounds can improve the cyclic stability and overall performance of high-voltage lithium-ion batteries (Huang et al., 2014).

Propiedades

IUPAC Name |

4-(2-methoxyphenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBJZVLPHCVODR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenoxy)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2399366.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one](/img/structure/B2399371.png)

![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)

![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)